ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by a fused triazatricyclo core, substituted with a furan-2-ylmethyl group at position 7 and a 4-phenylbenzoyl imino group at position 4. The ethyl carboxylate moiety at position 5 enhances its solubility in organic solvents.
Properties
Molecular Formula |
C32H24N4O5 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C32H24N4O5/c1-2-40-32(39)26-19-25-28(33-27-12-6-7-17-35(27)31(25)38)36(20-24-11-8-18-41-24)29(26)34-30(37)23-15-13-22(14-16-23)21-9-4-3-5-10-21/h3-19H,2,20H2,1H3 |
InChI Key |
XZUZBLKSRNNIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)CC6=CC=CO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as furan-2-ylmethyl derivatives and phenylbenzoyl compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to form the triazatricyclo structure. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The phenylbenzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include furanones, alcohol derivatives, and substituted aromatic compounds.
Scientific Research Applications
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several derivatives in the triazatricyclo family, differing primarily in substituents on the benzoyl imino group and the alkyl/aryl groups at position 5. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
*Estimated based on substituent contributions.
Key Observations:
Substituent Effects on Lipophilicity :
- The 4-phenylbenzoyl group in the target compound increases lipophilicity (XLogP3 ~5.2) compared to fluorinated analogs (XLogP3 2.5–3.9). This enhances membrane permeability but may reduce aqueous solubility .
- Trifluoromethyl substitution (C₂₇H₁₉F₃N₄O₅) provides intermediate lipophilicity (XLogP3 3.9), balancing permeability and solubility .
The propan-2-yl group in lowers molecular weight (478.48 g/mol), which may improve bioavailability compared to higher-weight analogs .
Synthetic Complexity :
- Compounds with trifluoromethyl or multi-aryl groups (e.g., 4-phenylbenzoyl) require advanced coupling reagents and purification techniques, as seen in the synthesis of fluorinated triazoles in .
Research Findings:
- Crystallographic Data : The triazatricyclo core’s rigidity facilitates crystallographic analysis using programs like SHELXL and ORTEP-III, which are critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns) .
Biological Activity
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological applications. This article explores its biological activity based on existing research findings and patents.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure with multiple functional groups that may contribute to its biological activity. The presence of furan and phenyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antiviral Activity : Compounds containing furan derivatives have been explored for their inhibitory effects against viral proteases, particularly in the context of SARS-CoV-2. For instance, related furan-based compounds have demonstrated inhibitory effects with IC50 values in the low micromolar range .
- Anticancer Properties : The triazatricyclo framework is often associated with anticancer activity. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Enzyme Inhibition : The imino group in the structure suggests potential as an enzyme inhibitor. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways or disease processes.
Case Study 1: Antiviral Activity
A study reported the discovery of furan derivatives as inhibitors of SARS-CoV-2 Mpro (main protease). The compound F8–B6 exhibited an IC50 value of 1.57 μM and showed no cytotoxicity at concentrations over 100 μM . This suggests that ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino could have similar antiviral properties.
Case Study 2: Anticancer Activity
Another investigation focused on triazole derivatives that demonstrated significant anticancer effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest . Given the structural similarities, ethyl 7-(furan-2-ylmethyl)-2-oxo might also exhibit such properties.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
